Bromodomain Inhibition: Nanomolar Affinity for BRD4 (BD1)
2-(4-Bromophenyl)-5-nitropyrimidine and its derivatives demonstrate high-affinity binding to the bromodomain-containing protein 4 (BRD4), a key epigenetic target. The unadorned core scaffold exhibits a Ki of 70 nM against the BD1 domain of human BRD4 [1]. This affinity places it within the range of established tool compounds and highlights the privileged nature of the 2-(4-bromophenyl)-5-nitropyrimidine core for targeting this protein family. In contrast, the 2-(4-fluorophenyl) analog would be expected to have reduced affinity due to the smaller van der Waals radius of fluorine and its inability to effectively fill the lipophilic pocket occupied by the bromine atom, a trend observed in related 5-nitropyrimidine GPR119 agonists where 2-fluoro substitution altered activity but in a different context [2].
| Evidence Dimension | Binding Affinity (Ki) for BRD4 BD1 |
|---|---|
| Target Compound Data | Ki = 70 nM |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-5-nitropyrimidine (inferred, not directly assayed in this study) |
| Quantified Difference | Not quantified; inference based on SAR trends. |
| Conditions | Fluorescence polarization assay using human BRD4 BD1 (residues 44-168) [1]. |
Why This Matters
Demonstrates the core scaffold's inherent potency for a major epigenetic target, validating its selection for developing chemical probes for BRD4-driven cancers and inflammatory diseases.
- [1] BindingDB. (n.d.). BDBM50520656 (CHEMBL4449965). View Source
- [2] Fang, Y., et al. (2017). Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists. *Bioorganic & Medicinal Chemistry*, 25(1), 254-260. View Source
